molecular formula C24H42O21 B1165400 Galα1-4Galα1-4Galβ1-4Glc

Galα1-4Galα1-4Galβ1-4Glc

Número de catálogo: B1165400
Peso molecular: 666.58
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Galα1-4Galα1-4Galβ1-4Glc, also known as this compound, is a useful research compound. Its molecular formula is C24H42O21 and its molecular weight is 666.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunological Applications

Natural Antibodies and Immune Response
Research has indicated that human natural antibodies against Galα1-4Galβ1-4Glc play a crucial role in immune responses. These antibodies can bind to specific glycosphingolipids on pathogens, which can potentially inhibit infections caused by bacteria such as Shigella dysenteriae that utilize this oligosaccharide as a receptor for their toxins .

Vaccine Development

Vaccine Targeting for Pathogen Inhibition
Galα1-4Galα1-4Galβ1-4Glc has been identified as a potential target in vaccine development. Its structure is similar to that of certain glycan epitopes found on pathogens, which can be exploited to create vaccines that elicit an immune response against these toxins. For instance, globotriose can be used as an affinity inhibitor to prevent the binding of Shiga toxins to their cellular receptors, thereby mitigating the severity of diseases such as dysentery .

Therapeutic Applications

Inhibition of Toxin Activity
The compound has been utilized as a therapeutic agent to inhibit the activity of Shiga-like toxins produced by pathogenic bacteria. By introducing globotriose into the site of infection, it acts as a decoy, preventing toxins from binding to host cells and thereby reducing the risk of severe gastrointestinal diseases .

Cancer Therapy
Furthermore, globotriose serves as a core structure for Globo-H, a tumor-associated glycan with significant pharmaceutical potential. It can be incorporated into antitumor vaccines aimed at eliciting an immune response against cancer cells that express these glycan structures .

Synthesis and Production

The efficient synthesis of this compound has been achieved through recombinant DNA technology, utilizing engineered bacterial strains capable of producing this oligosaccharide on a preparative scale. This process involves the co-expression of multiple glycosyltransferases in E. coli, resulting in high yields suitable for research and therapeutic applications .

Case Studies and Research Findings

Study Focus Findings
Study 1 Synthesis MethodologyDeveloped a method for large-scale production of P1 trisaccharide using engineered E. coli.
Study 2 Vaccine DevelopmentDemonstrated the potential of globotriose as an affinity inhibitor for Shiga toxins.
Study 3 Cancer ApplicationsExplored Globo-H derivatives for use in antitumor vaccine development.

Q & A

Basic Research Questions

Q. How is the Galα1-4Galα1-4Galβ1-4Glc structure biochemically characterized, and what analytical methods are prioritized for its identification?

  • Methodology : Use high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or mass spectrometry (MS) to resolve glycosphingolipid (GSL) structures. The 2AA GU (glucose unit) value, derived from HPAEC-PAD, is critical for distinguishing isomers. For example, Gb3 (Galα1-4Galβ1-4Glc) has a 2AA GU of 2.82, while its isomer iGb3 (Galα1-3Galβ1-4Glc) has a value of 2.83 . Immunostaining with monoclonal antibodies (e.g., anti-Pk antigen) can further validate structural specificity .

Q. What experimental approaches are used to determine the role of Galα1-4Galβ1-4Glc in blood group antigen systems like P1PK?

  • Methodology : Combine glycan microarray screening with surface plasmon resonance (SPR) to assess antibody-antigen interactions. For instance, human anti-Galα1-4Galβ1-4Glc natural antibodies bind to synthetic Gb3 (Pk antigen) but fail to recognize the same trisaccharide on erythrocyte membranes due to steric hindrance from adjacent membrane components. Molecular dynamics simulations can model these spatial constraints .

Q. How is the biosynthesis of Galα1-4Galβ1-4Glc studied in mammalian cells?

  • Methodology : Radiolabeled precursors (e.g., UDP-Gal) are used in enzymatic assays to track glycosyltransferase activity. For example, α1-4-galactosyltransferase (α4GalT) catalyzes the transfer of Gal to LacCer (Galβ1-4Glcβ1-Cer) to form Gb3. Knockout cell lines (e.g., α4GalT-deficient mice) are employed to confirm biosynthetic pathways .

Advanced Research Questions

Q. Why do human anti-Galα1-4Galβ1-4Glc antibodies fail to bind erythrocyte Gb3 despite its structural presence?

  • Methodology : Employ cryo-electron microscopy and molecular docking to analyze epitope accessibility. The trisaccharide is partially masked by neighboring glycans (e.g., sialic acid residues) or lipid raft components in the erythrocyte membrane. Competitive inhibition assays with soluble Gb3 analogs further demonstrate steric interference .

Q. How do β-galactosidases differentiate between Galα1-4Gal and other galactosidic linkages in metabolic pathways?

  • Methodology : Kinetic assays using synthetic substrates (e.g., Galβ1-4Galβ1-4Glc vs. Galβ1-3Galβ1-4Glc) reveal enzyme specificity. For example, Bifidobacterium GH42 β-galactosidases exhibit >100-fold higher activity toward β1-4 linkages (e.g., 4-galactosyllactose) compared to β1-3 or β1-6 linkages. Structural analysis of enzyme active sites (e.g., X-ray crystallography) identifies key residues governing substrate recognition .

Q. What experimental strategies resolve contradictions in anti-Gal antibody specificity across species?

  • Methodology : Comparative glycomics using lectin arrays and glycan profiling. For instance, catfish rhamnose-binding lectin (SAL) binds Gb3 (Galα1-4Galβ1-4Glc) but not human blood group B antigen (Galα1-3Galβ1-4GlcNAc), despite structural similarity. Mutagenesis studies on lectin carbohydrate-binding domains pinpoint residues responsible for this discrimination .

Q. How is Galα1-4Galβ1-4Glc implicated in cancer immunology, and what tools are used to study its role?

  • Methodology : Glycan microarrays printed with Globo-series antigens (e.g., Globo H: Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc) screen patient sera for autoantibodies. In breast cancer, elevated anti-Globo H antibodies correlate with tumor progression. CRISPR-Cas9 knockout of glycosyltransferases (e.g., FUT1 for fucosylation) validates glycan-antibody interactions .

Q. Data Contradictions and Resolution

  • Conflict : Human serum contains anti-Galα1-4Galβ1-4Glc antibodies, yet erythrocyte Gb3 remains unrecognized .

    • Resolution : Erythrocyte membrane glycocalyx sterically blocks antibody access. Flow cytometry with isolated Gb3-coated liposomes confirms antibody binding in vitro, supporting the masking hypothesis .
  • Conflict : β-galactosidases from Bifidobacterium longum hydrolyze Galβ1-4Galβ1-4Glc but not Galβ1-3Galβ1-4Glc .

    • Resolution : Enzyme subsite mapping reveals a +1 subsite preference for glucose (in β1-4Galβ1-4Glc) over galactose (in β1-3Galβ1-4Glc). Directed evolution of β-galactosidases enhances substrate promiscuity for industrial applications .

Propiedades

Fórmula molecular

C24H42O21

Peso molecular

666.58

Sinónimos

Galα1-4Galα1-4Galβ1-4Glc;  Galα1-Gb3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.